CID 21924643
Description
CID 21924643 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Compounds with CIDs are often studied for applications in drug discovery, environmental science, and materials research. For this compound, further experimental data (e.g., molecular formula, spectral profiles, or synthesis protocols) would typically be required to fully characterize its identity and utility.
Properties
Molecular Formula |
C12H20N3Si |
|---|---|
Molecular Weight |
234.39 g/mol |
InChI |
InChI=1S/C12H20N3Si/c1-13(2)9-7-8-10(16)12(15(5)6)11(9)14(3)4/h7-8H,1-6H3 |
InChI Key |
OQMNHYQDXQYFRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C=C1)[Si])N(C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris-(dimethylamino)phenylsilane can be synthesized from phenyltrichlorosilane and dimethylamine . The reaction typically involves the gradual addition of dimethylamine to phenyltrichlorosilane under controlled conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of Tris-(dimethylamino)phenylsilane often involves plasma-enhanced atomic layer deposition (PEALD). This method improves oxidation efficiency even at low processing temperatures, making it a promising technique for the deposition of silicon oxide films .
Chemical Reactions Analysis
Types of Reactions
Tris-(dimethylamino)phenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon oxide films.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ozone or oxygen plasma is commonly used as oxidants in the atomic layer deposition process.
Substitution: Various nucleophiles can be used to substitute the dimethylamino groups.
Major Products Formed
Substitution: Depending on the nucleophile used, different substituted silanes can be formed.
Scientific Research Applications
Tris-(dimethylamino)phenylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris-(dimethylamino)phenylsilane involves its high volatility and thermal stability, which make it an excellent vapor deposition precursor. During the atomic layer deposition process, the compound undergoes chemisorption on the substrate surface, followed by surface reactions that lead to the formation of thin films .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 21924643 with structurally or functionally analogous compounds involves evaluating molecular descriptors, synthesis pathways, and biological or chemical behaviors. Below is a synthesized analysis based on methodologies and examples from the evidence:
Table 1: Comparison of this compound with Structurally Similar Compounds
Key Findings from Comparative Studies
Structural Similarity Metrics: Similarity scores (e.g., 0.85 for CAS 154048-89-2) are often calculated using computational tools like Tanimoto coefficients, which compare molecular fingerprints . These scores highlight shared functional groups or scaffold features. Techniques such as collision-induced dissociation (CID) in mass spectrometry can differentiate isomers (e.g., ginsenosides Rf and pseudoginsenoside F11) by analyzing fragmentation patterns, a method applicable to this compound analogs .
Synthesis and Reactivity :
- Synthesis routes for analogs (e.g., CAS 211029-67-3) often involve palladium-catalyzed cross-coupling reactions, suggesting that this compound may require similar catalytic conditions .
- Structural analogs like oscillatoxin derivatives (e.g., CID 101283546) emphasize the role of methyl or halogen substitutions in altering bioactivity .
Biological and Pharmacological Profiles: Compounds with high similarity scores may share target binding affinities. Marine toxins like oscillatoxin D demonstrate how minor structural modifications (e.g., methyl groups) can drastically change toxicity or therapeutic windows, a critical consideration for this compound derivatives .
Contradictions and Limitations
- The absence of explicit data for this compound limits direct comparisons. For instance, while provides similarity scores for CAS-numbered analogs, their connection to this compound remains speculative without structural validation.
- Variability in experimental protocols (e.g., mass spectrometry parameters in vs. synthesis methods in ) complicates cross-study reproducibility.
Q & A
Q. How to integrate computational modeling with experimental data for this compound's mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
